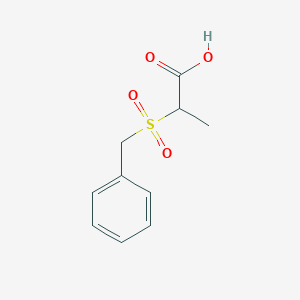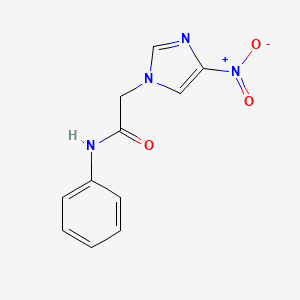
2-(4-Nitro-1H-imidazol-1-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitro-1H-imidazol-1-yl)-N-phenylacetamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-1H-imidazol-1-yl)-N-phenylacetamide typically involves the reaction of 4-nitroimidazole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitro-1H-imidazol-1-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: 2-(4-Amino-1H-imidazol-1-yl)-N-phenylacetamide.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Nitro-1H-imidazol-1-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitro-1H-imidazol-1-yl)-N-phenylacetamide involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The imidazole ring can also bind to metal ions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: Another nitroimidazole derivative with antimicrobial properties.
Tinidazole: Similar to metronidazole, used for its antiprotozoal and antibacterial activities.
Ornidazole: Another nitroimidazole with similar applications in medicine.
Uniqueness
2-(4-Nitro-1H-imidazol-1-yl)-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitroimidazole moiety with a phenylacetamide group makes it a versatile compound for various applications.
Propiedades
Número CAS |
923283-99-2 |
|---|---|
Fórmula molecular |
C11H10N4O3 |
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
2-(4-nitroimidazol-1-yl)-N-phenylacetamide |
InChI |
InChI=1S/C11H10N4O3/c16-11(13-9-4-2-1-3-5-9)7-14-6-10(12-8-14)15(17)18/h1-6,8H,7H2,(H,13,16) |
Clave InChI |
CYJVQEBYXJRUPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CN2C=C(N=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



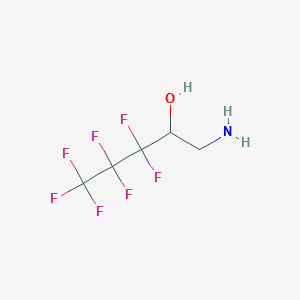

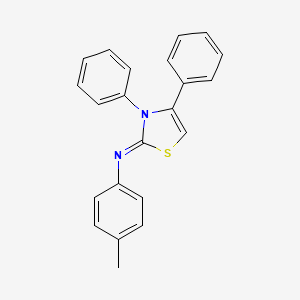
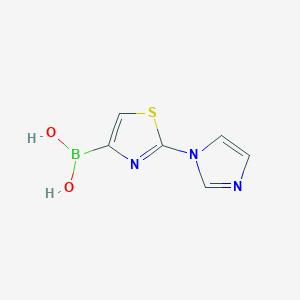
![4-Oxo-4-{4-[(pyrimidin-2-yl)sulfamoyl]anilino}butanoic acid](/img/structure/B13997586.png)
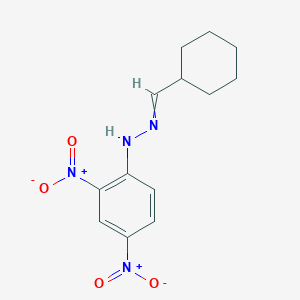
![Ethyl 5-formyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13997615.png)
![2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B13997622.png)
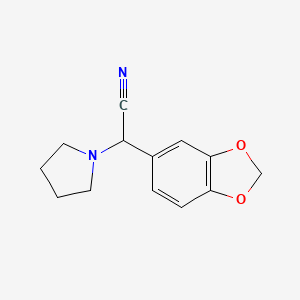
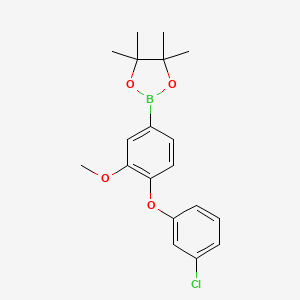

![[(2,4-Dichlorophenyl)methylidene]propanedioic acid](/img/structure/B13997643.png)
